molecular formula C24H24N6O4 B12160679 N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide

N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide

Cat. No.: B12160679
M. Wt: 460.5 g/mol
InChI Key: RFHIFLDQEIPPIE-UHFFFAOYSA-N
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Description

The compound N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide is a bis-hydrazide derivative featuring two indole-3-ylidene moieties connected via an octane dihydrazide linker.

Properties

Molecular Formula

C24H24N6O4

Molecular Weight

460.5 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1H-indol-3-yl)imino]octanediamide

InChI

InChI=1S/C24H24N6O4/c31-19(27-29-21-15-9-5-7-11-17(15)25-23(21)33)13-3-1-2-4-14-20(32)28-30-22-16-10-6-8-12-18(16)26-24(22)34/h5-12,25-26,33-34H,1-4,13-14H2

InChI Key

RFHIFLDQEIPPIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCCCCC(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide typically involves the condensation of indole derivatives with octanedihydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their condensation to form the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The indole moieties can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit antimicrobial properties. Studies have shown that N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide could be effective against various bacterial strains. For instance, hydrazone derivatives have demonstrated activity against Mycobacterium tuberculosis (MTB), suggesting that this compound could serve as a lead in developing new anti-tuberculosis agents .

Anticancer Properties

The indole structure is known for its role in anticancer drug development. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit cell proliferation and promote cell death in various cancer cell lines, making it a candidate for further investigation in oncology .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation. Research has indicated that similar compounds can reduce pro-inflammatory cytokine production, suggesting a potential application in treating inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against MTB strains; potential for drug development .
Study 2Anticancer PropertiesInduced apoptosis in cancer cell lines; inhibition of proliferation observed .
Study 3Anti-inflammatory EffectsReduced pro-inflammatory cytokines; potential application in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s indole moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a common scaffold with other N'-(2-oxoindolin-3-ylidene)hydrazide derivatives, which are characterized by:

  • Indole-3-ylidene moiety : A planar aromatic system with a conjugated keto group at position 2.
  • Hydrazide linker : A flexible chain (here, octane) that bridges two indole units, enabling diverse spatial conformations.
  • Substituent variability : Modifications on the indole ring (e.g., halogens, methoxy groups) or hydrazide chain length significantly alter bioactivity and solubility .

Key Analog Compounds and Their Properties

Table 1: Comparison of Structural and Bioactive Features
Compound Name Molecular Formula Substituents Molecular Weight Key Bioactivity/Notes Reference
Target Compound C₂₈H₂₄N₆O₄ None (octane linker, E/Z stereo) 532.54 Hypothesized apoptosis induction -
N′~1~-[(3E)-5-Methoxy-...Decanedihydrazide C₃₈H₅₂N₆O₆ 5-Methoxy, 1-pentyl 688.87 Enhanced lipophilicity
3,4,5-Trimethoxybenzohydrazide (5t) C₂₁H₂₀N₄O₅ 3,4,5-Trimethoxy 408.41 IC₅₀: 0.5–1.0 μM (apoptosis in leukemia)
N′-[(3Z)-5-Bromo-...carbohydrazide (5b) C₁₇H₁₁BrN₄O₂ 5-Bromo 375.20 Antiproliferative (K562 cells)
2-Trifluoromethyl-N′-[5-nitro-...benzohydrazide C₁₆H₁₀F₃N₅O₃ 5-Nitro, 2-CF₃ 377.27 CDK2 inhibition (computational)
Key Observations:

The decanedihydrazide analog (C₃₈H₅₂N₆O₆) with a longer chain and pentyl/methoxy substituents exhibits higher lipophilicity, which may improve tissue penetration but increase metabolic instability .

Substituent Effects: Electron-withdrawing groups (e.g., nitro, CF₃ in ) enhance electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. Methoxy groups (e.g., 5t in ) improve solubility and π-π stacking with aromatic protein residues, contributing to cytotoxicity.

Stereochemical Considerations :

  • The E/Z isomerism in the target compound may influence binding to planar targets (e.g., DNA or kinase ATP pockets). Analogous compounds with fixed stereochemistry (e.g., Z-configuration in ) show consistent antiproliferative activity, suggesting stereochemical stability is critical.

Mechanistic Insights from Analog Studies

Apoptosis Induction ()

The trimethoxy-substituted benzohydrazide 5t induces apoptosis via:

  • Mitochondrial membrane depolarization : Disruption of ΔΨm triggers caspase-9 activation.
  • DNA fragmentation : Observed in Annexin V-FITC assays at submicromolar concentrations.
  • Structure-activity relationship (SAR) : Methoxy groups at positions 3,4,5 enhance binding to tubulin or topoisomerase II, common targets in leukemia .

Antiproliferative Activity ()

Halogenated derivatives (e.g., 5b, 5c) exhibit IC₅₀ values <10 μM against K562 and HeLa cells.

Biological Activity

N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O3C_{17}H_{16}N_{4}O_{3} with a molecular weight of approximately 324.34 g/mol. The structure features two indole-derived moieties linked by an octanedihydrazide chain, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H16N4O3
Molecular Weight324.34 g/mol
IUPAC NameThis compound
CAS Number[Not available]

Anticancer Properties

Research has indicated that derivatives of 2-oxoindoles exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of reactive oxygen species (ROS) levels . Specifically, compounds similar to this compound have demonstrated potent anti-proliferative activity against various tumor cell lines such as SK-BR-3 and MDA-MB-231 .

The mechanism through which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Activation of apoptotic pathways leading to cell death.
  • Inhibition of Cell Proliferation : Modulation of cell cycle regulators that inhibit cancer cell growth.
  • Increase in ROS Levels : Enhanced oxidative stress within cancer cells leading to cytotoxicity .

Antimicrobial Activity

In addition to its anticancer potential, the compound has been evaluated for antimicrobial properties. Studies indicate that similar indole derivatives possess activity against a range of bacterial and fungal strains . The proposed mechanism includes:

  • Disruption of Cell Wall Synthesis : Compounds may interfere with the synthesis of bacterial cell walls.
  • Inhibition of Key Enzymes : Targeting enzymes critical for microbial metabolism.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Indole Derivatives :
    • Objective : To evaluate the anticancer activity of various indole derivatives.
    • Findings : Compounds showed significant inhibition against several cancer cell lines, with specific derivatives enhancing ROS levels and activating apoptosis-related proteins .
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy of indole-based compounds.
    • Findings : The tested derivatives exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents .

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